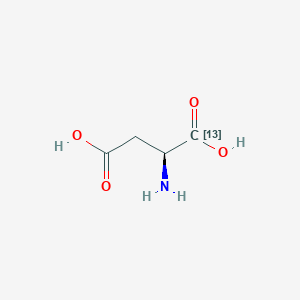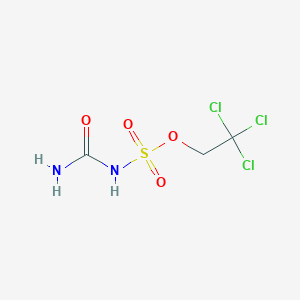
2-Chloropropane-d7
Overview
Description
2-Chloropropane-d7, also known as deuterated 2-chloropropane, is a deuterium-labeled compound. It is a derivative of 2-chloropropane, where seven hydrogen atoms are replaced by deuterium atoms. This isotopic labeling makes it useful in various scientific research applications, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloropropane-d7 can be synthesized through the radical substitution of deuterated propane with chlorine. The reaction typically involves the following steps:
Initiation: The homolytic cleavage of a chlorine molecule (Cl2) under ultraviolet light to form chlorine radicals.
Propagation: The chlorine radicals abstract a deuterium atom from deuterated propane (C3D8), forming a deuterated propane radical and hydrochloric acid (DCl).
Termination: The deuterated propane radical reacts with another chlorine molecule to form this compound and another chlorine radical.
The reaction conditions generally include the presence of ultraviolet light and a controlled environment to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors to ensure efficient mixing and exposure to ultraviolet light. The reaction is carefully monitored to maintain optimal conditions and maximize yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloropropane-d7 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form deuterated propene.
Oxidation and Reduction Reactions: It can be oxidized to form deuterated propanol or reduced to form deuterated propane.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are used.
Major Products Formed
Nucleophilic Substitution: Deuterated alcohols or ethers.
Elimination: Deuterated alkenes.
Oxidation: Deuterated alcohols or ketones.
Reduction: Deuterated alkanes.
Scientific Research Applications
2-Chloropropane-d7 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
NMR Spectroscopy: It serves as a reference compound in NMR studies to analyze chemical structures and dynamics.
Isotopic Labeling: It is used in metabolic studies to trace the pathways of chemical reactions in biological systems.
Chemical Synthesis: It is employed as a starting material or intermediate in the synthesis of other deuterated compounds.
Pharmaceutical Research: It is used in drug development to study the pharmacokinetics and metabolism of deuterated drugs.
Mechanism of Action
The mechanism of action of 2-chloropropane-d7 in chemical reactions involves the formation of intermediates such as radicals or carbocations, depending on the reaction type. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the base abstracts a deuterium atom, leading to the formation of a double bond and the release of a leaving group.
Comparison with Similar Compounds
2-Chloropropane-d7 can be compared with other similar compounds such as:
2-Chloropropane: The non-deuterated version, which has similar chemical properties but lacks the isotopic labeling.
1-Chloropropane: An isomer with the chlorine atom attached to the first carbon atom, leading to different reactivity and properties.
2-Bromopropane: A brominated analog with different reactivity due to the presence of a bromine atom instead of chlorine.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable in NMR spectroscopy and isotopic labeling studies.
Properties
IUPAC Name |
2-chloro-1,1,1,2,3,3,3-heptadeuteriopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl/c1-3(2)4/h3H,1-2H3/i1D3,2D3,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYZAYCEDJDHCC-YYWVXINBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584360 | |
| Record name | 2-Chloro(~2~H_7_)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55956-02-0 | |
| Record name | 2-Chloro(~2~H_7_)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloropropane-d7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



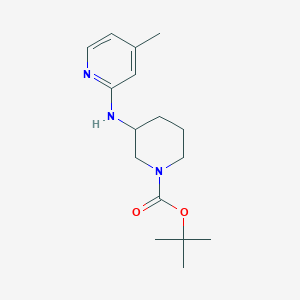
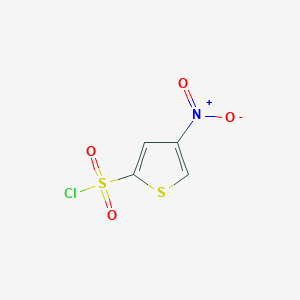
![Methyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate](/img/structure/B1612426.png)
![5-hydroxybenzo[d]oxazol-2(3H)-one](/img/structure/B1612428.png)
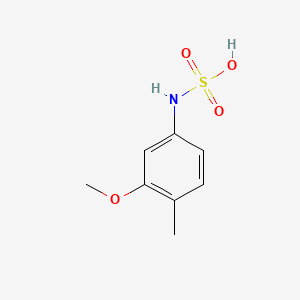
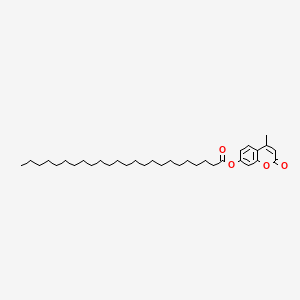
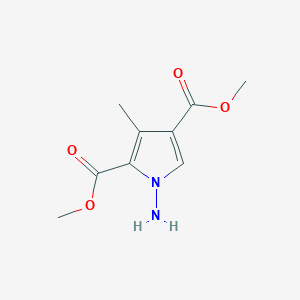

![N,N-Bis[(R)-(+)-1-phenylethyl]phthalamic acid](/img/structure/B1612438.png)
